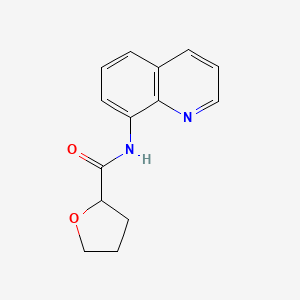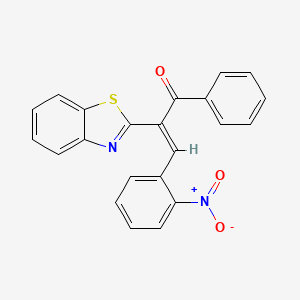![molecular formula C22H14IN3O3 B3916222 6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3916222.png)
6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one
Overview
Description
6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an iodine atom, a nitrophenyl group, and a phenyl group attached to a dihydroquinazolinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce amino derivatives .
Scientific Research Applications
6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
- 6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 6-Iodo-2-[(E)-2-(4-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one
Uniqueness
Compared to similar compounds, 6-Iodo-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups and its specific structural arrangement. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-iodo-2-[(E)-2-(3-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O3/c23-16-10-11-20-19(14-16)22(27)25(17-6-2-1-3-7-17)21(24-20)12-9-15-5-4-8-18(13-15)26(28)29/h1-14H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECKKJMNMBBPB-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B3916146.png)
![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B3916157.png)
![8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916158.png)
![ethyl 4-[[5-(3-methylphenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate](/img/structure/B3916160.png)
![3-isopropyl-5-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3916167.png)
![4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3916204.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B3916210.png)


![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3916232.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3916237.png)
![(4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B3916244.png)
![4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3916247.png)
![6-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3916252.png)
